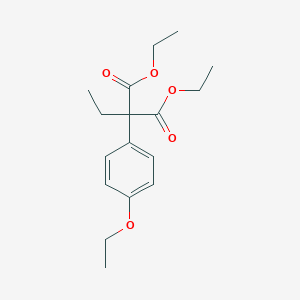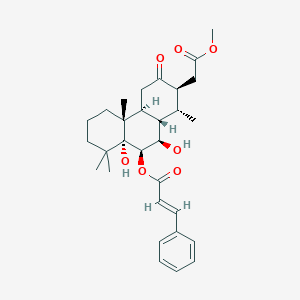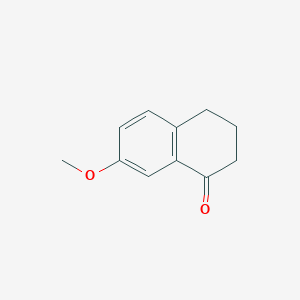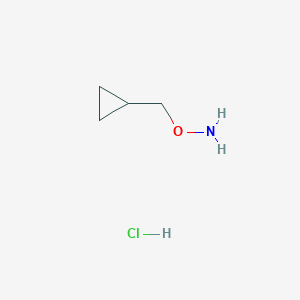
Ácido 1-(Mercaptometil)ciclopropanacético
Descripción general
Descripción
1-(Mercaptomethyl)cyclopropaneacetic acid is an organic compound with the molecular formula C6H10O2S. It is also known by its systematic name, [1-(mercaptomethyl)cyclopropyl]acetic acid. This compound is characterized by the presence of a cyclopropane ring, a mercaptomethyl group, and a carboxylic acid functional group. It is a white to almost white crystalline solid with a melting point of approximately 42-46°C .
Aplicaciones Científicas De Investigación
1-(Mercaptomethyl)cyclopropaneacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly leukotriene receptor antagonists like montelukast.
Industry: The compound is utilized in the production of specialty chemicals and materials
Métodos De Preparación
The synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid can be achieved through several routes. One common method involves the conversion of 1-(hydroxymethyl)cyclopropaneacetonitrile to 1-(mercaptomethyl)cyclopropaneacetic acid via a series of reactions . The process typically includes:
Conversion to Imino Ester or Halo-Amide: Treatment of 1-(hydroxymethyl)cyclopropaneacetonitrile with an acid to form the corresponding imino ester or halo-amide.
Reaction with Thiourea: The imino ester or halo-amide is then reacted with thiourea to produce the amide-isothiuronium salt.
Hydrolysis and Oxidation: Hydrolysis of the amide-isothiuronium salt followed by oxidation to yield 1-(mercaptomethyl)cyclopropaneacetic acid disulfide.
Reduction: Finally, reduction of the disulfide to obtain 1-(mercaptomethyl)cyclopropaneacetic acid
Análisis De Reacciones Químicas
1-(Mercaptomethyl)cyclopropaneacetic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercaptomethyl group.
Esterification: The carboxylic acid group can undergo esterification to form esters
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include disulfides, sulfonic acids, and esters .
Mecanismo De Acción
The mechanism of action of 1-(mercaptomethyl)cyclopropaneacetic acid involves its interaction with molecular targets and pathways. In the context of drug synthesis, the compound acts as a key intermediate in the formation of active pharmaceutical ingredients. For example, in the synthesis of montelukast, it undergoes a series of reactions to form the final drug molecule, which then exerts its effects by antagonizing leukotriene receptors .
Comparación Con Compuestos Similares
1-(Mercaptomethyl)cyclopropaneacetic acid can be compared with other similar compounds, such as:
1-(Hydroxymethyl)cyclopropaneacetic acid: This compound is a precursor in the synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid.
1-(Isothiuroniummethyl)cyclopropaneacetonitrile: An intermediate in the synthesis process.
Cyclopropaneacetic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid functional group but differ in their substituents .
The uniqueness of 1-(mercaptomethyl)cyclopropaneacetic acid lies in its mercaptomethyl group, which imparts distinct chemical reactivity and biological activity compared to other cyclopropaneacetic acid derivatives.
Propiedades
IUPAC Name |
2-[1-(sulfanylmethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c7-5(8)3-6(4-9)1-2-6/h9H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAXPOVKNPTBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167384 | |
| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162515-68-6 | |
| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162515-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162515686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(mercaptomethyl)cyclopropylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(MERCAPTOMETHYL)CYCLOPROPANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X00T93WYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(Mercaptomethyl)cyclopropaneacetic acid in pharmaceutical chemistry?
A1: 1-(Mercaptomethyl)cyclopropaneacetic acid is a crucial building block in the synthesis of montelukast [, ]. While not pharmacologically active itself, its unique structure allows it to react with a tosylated quinolinediol compound, forming the core structure of montelukast. This reaction is a key step in the synthetic pathway of this important pharmaceutical.
Q2: The provided research mentions a specific method for preparing a solution of 1-(Mercaptomethyl)cyclopropaneacetic acid. What is the importance of this preparation method?
A2: The research highlights a method for preparing a 1-(Mercaptomethyl)cyclopropaneacetic acid dianion base solution []. This involves reacting the acid with an inorganic base at low temperatures (0-10°C). Creating the dianion is crucial as it increases the reactivity of the molecule. This enhanced reactivity is essential for the subsequent reaction with the tosylated quinolinediol compound to efficiently form the desired montelukast precursor. The described method emphasizes controlling the reaction conditions, leading to a smoother and potentially higher-yielding synthesis of montelukast.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Ethylamino)methyl]-4-nitrophenol](/img/structure/B20467.png)







![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)

![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)
